

## In-Depth Technical Guide: 18:1 Dodecanyl PE

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Compound of Interest		
Compound Name:	18:1 Dodecanyl PE	
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This technical guide provides comprehensive information on **18:1 Dodecanyl PE**, a functionalized phospholipid increasingly utilized in advanced drug delivery systems and biomedical research. The document details its physicochemical properties, provides a standard experimental protocol for its application in liposome formulation, and illustrates key structural and procedural concepts through diagrams.

#### Physicochemical Properties of 18:1 Dodecanyl PE

**18:1 Dodecanyl PE**, systematically named 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a modified phosphatidylethanolamine (PE). The "18:1" designation refers to the two oleic acid acyl chains attached to the glycerol backbone, while "Dodecanyl" indicates the N-dodecanoyl group attached to the ethanolamine headgroup. This lipid is classified as a fusogenic lipid, meaning it can promote the fusion of lipid bilayers, a crucial property for intracellular delivery applications[1]. The dodecanoyl group provides a terminal carboxylic acid, which serves as a functional handle for conjugating various molecules[2].

Quantitative data for **18:1 Dodecanyl PE** (sodium salt) are summarized in the table below for easy reference.



Property	Value
Systematic Name	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine- N-(dodecanoyl) (sodium salt)[1][2][3][4]
Molecular Formula	C53H97NO11PNa[3][4]
Molecular Weight	978.301 g/mol [3][4] (also reported as 978.30 g/mol [1] and 978.3 g/mol [2])
Exact Mass	977.67 g/mol [3]
CAS Number	474923-47-2[1][2][3][4]
Physical Form	Powder[1]
Purity	>99%[4]
Storage Temperature	-20°C[1][4]

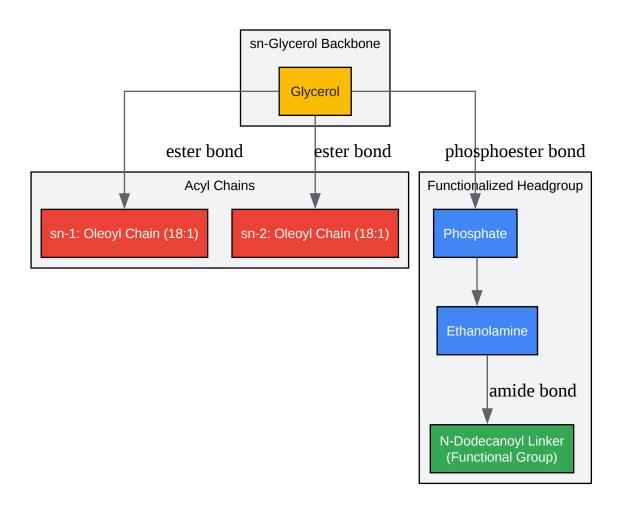
#### **Key Applications**

Due to its fusogenic nature and the presence of a functionalizable headgroup, **18:1 Dodecanyl PE** is primarily used in the formulation of liposomes for drug and gene delivery[1][5]. The oleoyl (18:1) chains contribute to the formation of non-bilayer lipid phases, such as the inverted hexagonal phase, which facilitates membrane fusion and subsequent release of encapsulated contents into the cytoplasm of target cells[3][6]. This makes it a valuable component in creating pH-sensitive or fusogenic liposomes that can efficiently deliver therapeutic agents intracellularly[6][7].

## **Diagram of Molecular Structure**

The following diagram illustrates the key components of the **18:1 Dodecanyl PE** molecule, highlighting its structural features relevant to its function in lipid-based delivery systems.





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Caption: Logical structure of the **18:1 Dodecanyl PE** molecule.

# Experimental Protocol: Preparation of Unilamellar Liposomes

This section details a standard methodology for the preparation of small unilamellar vesicles (SUVs) using **18:1 Dodecanyl PE**, often in combination with other lipids to achieve desired formulation characteristics. The most common and reliable method is the lipid film hydration followed by extrusion[8].

Materials:

• 18:1 Dodecanyl PE



- Co-lipids (e.g., DOPC, cholesterol, DSPE-PEG)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[3]
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)
- Rotary evaporator
- Bath sonicator
- Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- · Lipid Dissolution:
  - Accurately weigh the desired amounts of 18:1 Dodecanyl PE and any co-lipids.
  - Dissolve the lipid mixture in a suitable volume of organic solvent in a round-bottom flask.
     Ensure complete dissolution by gentle swirling[8].
- Lipid Film Formation:
  - Attach the flask to a rotary evaporator.
  - Remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45°C)[3].
  - Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
  - To ensure complete removal of residual solvent, keep the flask under high vacuum for at least 1-2 hours after the film appears dry[3].
- · Lipid Film Hydration:
  - Warm the hydration buffer to a temperature above the lipid phase transition temperature.
  - Add the warm buffer to the flask containing the lipid film. The volume will determine the final lipid concentration[8].

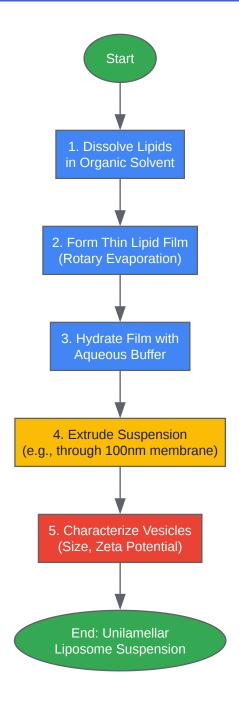


- Gently agitate the flask to hydrate the film. This process results in the spontaneous formation of multilamellar vesicles (MLVs). This suspension will appear milky.
- Vesicle Size Reduction (Extrusion):
  - To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes[9][10].
  - Assemble the lipid extruder with a membrane of the desired pore size (e.g., 100 nm).
  - Transfer the MLV suspension into the extruder syringe.
  - Force the suspension through the membrane multiple times (typically 11-21 passes). This
    process disrupts the MLVs and reforms them into small unilamellar vesicles (SUVs) with a
    diameter close to the membrane pore size[9]. The suspension should become more
    translucent.
- · Characterization and Storage:
  - The resulting liposome suspension should be characterized for size distribution and zeta potential using dynamic light scattering (DLS).
  - Store the prepared liposomes at 4°C. For long-term storage, the stability will depend on the specific lipid composition.

## **Experimental Workflow Diagram**

The following diagram outlines the key steps in the preparation of liposomes using the lipid film hydration and extrusion method.





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Caption: Workflow for liposome preparation by film hydration and extrusion.

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